Insa
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Overview
Description
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid, commonly referred to as Insa, is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and photodiodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid involves the diazotization of 1H-indole-3-amine followed by coupling with naphthalene-2-sulfonic acid. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and photodiodes due to its unique optical properties.
Mechanism of Action
The mechanism of action of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, p38 mitogen-activated protein kinase (MAPK) pathway, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway
Comparison with Similar Compounds
8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in the staining of lipids
Uniqueness
What sets 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid apart is its unique combination of indole and naphthalene moieties, which confer distinct optical and electronic properties, making it particularly useful in photodiode applications .
Properties
Molecular Formula |
C23H26BrNO5 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-[2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propanoic acid;bromide |
InChI |
InChI=1S/C23H25NO5.BrH/c1-23(2)16-7-5-6-8-17(16)24(12-11-21(25)26)20(23)10-9-15-13-18(28-3)22(27)19(14-15)29-4;/h5-10,13-14H,11-12H2,1-4H3,(H,25,26);1H |
InChI Key |
RJZXEXUYZYEFMA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-] |
Origin of Product |
United States |
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